Concanamycin C - 81552-34-3

Concanamycin C

Catalog Number: EVT-338233
CAS Number: 81552-34-3
Molecular Formula: C45H74O13
Molecular Weight: 823.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Concanamycin C is a macrolide.
(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one is a natural product found in Streptomyces, Streptomyces diastatochromogenes, and other organisms with data available.
Source and Classification
  • Source: Concanamycin C is derived from the fermentation of the actinobacterium Streptomyces griseus.
  • Classification: It is classified under macrolide antibiotics and is specifically noted for its role as a vacuolar-type H+^+-ATPase inhibitor.
Synthesis Analysis

The synthesis of concanamycin C has been explored through various methodologies. Notably, total synthesis approaches have been developed that emphasize enantioselectivity and the construction of complex molecular frameworks.

  1. Total Synthesis: The total synthesis of concanamycin derivatives typically involves multi-step synthetic routes that include:
    • Formation of key intermediates: These intermediates are strategically synthesized to facilitate the construction of the macrolide core.
    • De-O-silylation reactions: These reactions are crucial for obtaining specific segments of the molecule without side reactions, ensuring high yields and purity.
    • Enantioselective methods: Techniques such as chiral auxiliary strategies are employed to achieve the desired stereochemistry in the final product.
  2. Technical Parameters:
    • Reaction conditions (temperature, solvent choice) are optimized to enhance yield and selectivity.
    • Purification techniques such as chromatography are employed to isolate the final product.
Molecular Structure Analysis

The molecular structure of concanamycin C is characterized by a complex arrangement of rings and functional groups:

  • Molecular Formula: C46_{46}H75_{75}NO14_{14}
  • Molecular Weight: 823.1 g/mol
  • Structural Features:
    • Multiple hydroxyl groups contributing to its solubility and reactivity.
    • A macrolide ring structure typical of antibiotics, which is essential for its biological activity.
  • Chemical Structure Representation:
    • The compound's structure can be represented using SMILES notation:
Chemical Reactions Analysis

Concanamycin C participates in several chemical reactions that underscore its role as a biological agent:

  1. Inhibition Mechanism:
    • As a vacuolar-type H+^+-ATPase inhibitor, it disrupts proton transport across membranes, affecting cellular pH and ion homeostasis.
    • This inhibition leads to decreased ATP production in cells, which can trigger apoptosis in certain cell types.
  2. Reactivity with Biological Molecules:
    • It can undergo interactions with various biomolecules, impacting cellular signaling pathways.
  3. Technical Parameters:
    • Reaction conditions (pH, temperature) significantly influence its inhibitory effects on ATPases.
Mechanism of Action

The mechanism of action of concanamycin C primarily revolves around its ability to inhibit vacuolar-type H+^+-ATPases:

  • Inhibition Process:
    • Concanamycin C binds to the enzyme's active site, preventing ATP hydrolysis and subsequent proton pumping.
    • This leads to an increase in intracellular pH and disruption of cellular metabolic processes.
  • Biological Implications:
    • The inhibition affects processes such as nutrient uptake and waste removal in cells, contributing to its antimicrobial properties.
Physical and Chemical Properties Analysis

Concanamycin C exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under refrigeration but should be handled with care due to potential degradation at higher temperatures or improper pH levels.
  • Purity: Commercial preparations often exceed 98% purity.
Applications

Concanamycin C has various scientific applications across multiple fields:

  1. Research Applications:
    • Used extensively in studies involving vacuolar-type H+^+-ATPases to understand cellular processes related to pH regulation.
    • Investigated for potential therapeutic applications in conditions like osteoporosis due to its anti-resorptive properties on bone cells.
  2. Pharmaceutical Development:
    • Explored as a lead compound for developing new antibiotics or antifungal agents due to its broad-spectrum activity against various pathogens.
  3. Cell Biology Studies:
    • Employed in experiments studying autophagy and apoptosis mechanisms by inhibiting proton pumps in cellular models.
Introduction to Concanamycins

Discovery and Classification of Concanamycins

The concanamycins belong to the plecomacrolide family of 18-membered macrolide antibiotics, first isolated in 1984 from the fermentation broth of Streptomyces diastatochromogenes S-45 by Kinashi and colleagues [1] [8]. These compounds were initially characterized for their potent antifungal properties and unique structural features. Subsequent research identified additional members, including concanamycins A, B, and C, establishing a distinct class of macrolides defined by their complex macrocyclic lactone structures and significant bioactivity [6] [8]. Concanamycins are classified as highly specific inhibitors of vacuolar-type H⁺-ATPases (V-ATPases), distinguishing them functionally from other macrolide families despite structural similarities to compounds like bafilomycins [5] [7]. This classification places them within a broader group of natural V-ATPase inhibitors that play crucial roles in intracellular pH regulation across eukaryotic systems.

The discovery of TAN-1323 components further expanded the concanamycin family. Isolated from Streptomyces purpurascens, TAN-1323 A and B were identified as identical to concanamycins C and A, respectively, while components C and D represented novel structural variants [4]. This discovery highlighted the angiostatic potential of concanamycins, demonstrating their ability to inhibit blood vessel formation in chick chorioallantoic membrane (CAM) assays at remarkably low doses (10-100 ng/disk), suggesting additional biological significance beyond their primary mechanism of V-ATPase inhibition [4].

Structural and Functional Differentiation: Concanamycin A, B, and C

Concanamycins A, B, and C share a conserved 18-membered macrolactone core featuring a characteristic 6-membered hemiketal ring (Figure 1). The critical structural distinction between these analogs lies in the C-8 side chain: Concanamycin A possesses an ethyl group (C₂H₅), whereas Concanamycin B contains a methyl group (CH₃) at this position [1] [8]. Concanamycin C shares the C-8 ethyl substitution pattern with concanamycin A but differs through the absence of a hydroxyl group at the C-19 position and exhibits a distinct glycosylation pattern [6] [8]. All three compounds bear a 4’-O-carbamoyl-2’-deoxyrhamnose sugar moiety attached to the hemiketal ring's C-23 hydroxyl group, contributing significantly to their bioactivity and molecular recognition [3].

Table 1: Structural Characteristics of Major Concanamycins

CompoundC-8 SubstituentC-19 HydroxylMolecular FormulaMolecular Weight (Da)Glycosylation
Concanamycin AEthyl (C₂H₅)PresentC₄₆H₇₆O₁₄861.14’-O-carbamoyl-2’-deoxyrhamnose
Concanamycin BMethyl (CH₃)PresentC₄₅H₇₄O₁₄847.04’-O-carbamoyl-2’-deoxyrhamnose
Concanamycin CEthyl (C₂H₅)AbsentC₄₅H₇₄O₁₃823.1Modified deoxysugar

Functionally, these structural differences confer variations in biological potency and target specificity. All three concanamycins inhibit V-ATPases by binding specifically to the transmembrane Vo sector's subunit c (proteolipid ring), preventing proton translocation essential for organelle acidification [5] [7]. However, concanamycin C exhibits approximately 5-10 fold reduced potency compared to concanamycin A in V-ATPase inhibition assays [8]. Beyond V-ATPase inhibition, concanamycin C demonstrates significant antiproliferative activity against various cell lines and potent antifungal effects, though its angiostatic activity on the CAM appears weaker compared to concanamycins B and D due to its greater tissue-damaging effects at higher concentrations [4] [6].

Taxonomic Origins: Streptomyces spp. as Primary Producers

Concanamycins are exclusively produced by Gram-positive soil actinobacteria belonging to the genus Streptomyces. These filamentous bacteria are renowned for their complex secondary metabolism and capacity to produce structurally diverse bioactive compounds [9]. The biosynthetic gene clusters (BGCs) responsible for concanamycin production, designated cms clusters, span approximately 100 kilobases and encode multi-modular type I polyketide synthases (PKSs), post-PKS modification enzymes, and specialized tailoring enzymes [3]. Genetic analysis of these clusters has revealed the molecular basis for structural diversification among concanamycins, particularly the incorporation of either ethylmalonyl-CoA or methylmalonyl-CoA extender units during polyketide chain elongation, which determines the ethyl or methyl branch at the C-8 position of the macrolactone core [3].

Table 2: Engineered Streptomyces Strains for Enhanced Concanamycin Production

StrainEngineering StrategyConcanamycin A Titer (mg/L)Concanamycin B Titer (mg/L)Fold ImprovementReference
S. eitanensis DHS10676Integration of endogenous regulators + heterologous regulatory gene909.8 ± 64.7306.5 ± 42.1>10x vs wild-type [3]
S. neyagawaensis heterologous expressionExpression in S. avermitilis SUKA32 chassis24.0Not reported2x vs wild-type [3]
Wild-type S. eitanensisFermentation optimization only~60~20Baseline [3]

Historically, low production titers in wild-type Streptomyces strains (typically 60 mg/L for concanamycin A and 20 mg/L for concanamycin B) presented significant bottlenecks for research and development [3]. Recent advances in metabolic engineering have dramatically improved yields. For example, engineered Streptomyces eitanensis strains incorporating endogenous regulatory genes from the cms cluster and heterologous regulators from bafilomycin pathways achieved unprecedented titers exceeding 900 mg/L for concanamycin A and 300 mg/L for concanamycin B in optimized fermentation conditions [3]. These developments highlight how rational strain engineering, coupled with fermentation optimization, has enabled sustainable production of concanamycin C and its analogs for detailed structure-activity relationship studies and potential therapeutic applications [3] [8].

Properties

CAS Number

81552-34-3

Product Name

Concanamycin C

IUPAC Name

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one

Molecular Formula

C45H74O13

Molecular Weight

823.1 g/mol

InChI

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1

InChI Key

XKYYLWWOGLVPOR-GKJVGUBMSA-N

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O

Synonyms

concanamycin C
TAN 1323 A
TAN-1323 A

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.